1-(1-Bromobutan-2-yl)-3-chlorobenzene
Description
1-(1-Bromobutan-2-yl)-3-chlorobenzene is a halogenated aromatic compound featuring a chlorobenzene ring substituted with a brominated butan-2-yl chain. Its molecular formula is C₁₀H₁₂BrCl, with a molecular weight of 247.56 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine on the benzene ring with the steric and electronic influence of the brominated alkyl chain.
Properties
Molecular Formula |
C10H12BrCl |
|---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-(1-bromobutan-2-yl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
PGCYHTHPGHSUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromobutan-2-yl)-3-chlorobenzene typically involves the bromination of 1-butanol followed by a Friedel-Crafts alkylation reaction. The general steps are as follows:
Bromination of 1-Butanol: 1-Butanol is treated with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) to yield 1-bromobutane.
Friedel-Crafts Alkylation: The 1-bromobutane is then reacted with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 1-(1-Bromobutan-2-yl)-3-chlorobenzene.
Industrial Production Methods
Industrial production of 1-(1-Bromobutan-2-yl)-3-chlorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromobutan-2-yl)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Cyanobutan-2-yl)-3-chlorobenzene, and 1-(1-Aminobutan-2-yl)-3-chlorobenzene.
Oxidation: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Formylbutan-2-yl)-3-chlorobenzene, and 1-(1-Carboxybutan-2-yl)-3-chlorobenzene.
Reduction: Products include butylbenzene and chlorobenzene.
Scientific Research Applications
1-(1-Bromobutan-2-yl)-3-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Bromobutan-2-yl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The butyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Varying Halogens and Alkyl Chains
a) 1-(3-Bromopropoxy)-3-chlorobenzene
- Formula : C₉H₁₀BrClO
- Molecular Weight : 249.53 g/mol
- Key Differences : Replaces the bromobutanyl chain with a bromopropoxy group (ether linkage).
- Reactivity : The ether oxygen enhances polarity, increasing solubility in polar solvents compared to the purely aliphatic chain in the target compound .
b) 1-(1-Bromoethyl)-3-chlorobenzene
- Formula : C₈H₈BrCl
- Molecular Weight : 219.51 g/mol
- Key Differences : Shorter ethyl chain with bromine at the terminal carbon.
- Physical Properties : Lower boiling point due to reduced molecular weight and chain length .
c) 1-(1-Azido-2-methylpropyl)-3-chlorobenzene
Physical and Spectroscopic Properties
Biological Activity
1-(1-Bromobutan-2-yl)-3-chlorobenzene is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula: C10H12BrCl
Molecular Weight: 251.56 g/mol
CAS Number: 108-37-2
The compound consists of a bromobutane chain attached to a chlorobenzene ring, which influences its reactivity and biological properties.
Biological Activity Overview
Research has indicated that 1-(1-Bromobutan-2-yl)-3-chlorobenzene exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of halogenated compounds like 1-(1-Bromobutan-2-yl)-3-chlorobenzene.
Case Study: Antimicrobial Efficacy
A study conducted by Wojtanowski et al. (2013) assessed the antimicrobial activities of halogenated compounds against various bacterial strains. The results indicated that compounds with bromine and chlorine substitutions exhibited significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
These findings suggest that the presence of halogens enhances the compound's ability to inhibit bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of 1-(1-Bromobutan-2-yl)-3-chlorobenzene has also been explored. Research indicates that halogenated aromatic compounds can modulate inflammatory pathways.
Mechanism of Action
The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
Anticancer Properties
Emerging research suggests that 1-(1-Bromobutan-2-yl)-3-chlorobenzene may possess anticancer properties. Studies have demonstrated that halogenated compounds can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various halogenated compounds on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.0 |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
